
3-(Pyrrolidin-3-yloxy)pyridine
Overview
Description
3-(Pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C9H12N2O . It is also known as 3-(3-pyrrolidinyloxy)pyridine dihydrochloride . The compound is an off-white solid .
Molecular Structure Analysis
The molecular structure of 3-(Pyrrolidin-3-yloxy)pyridine involves a pyrrolidine ring attached to a pyridine ring via an oxygen atom . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyridine ring is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
3-(Pyrrolidin-3-yloxy)pyridine has a molecular weight of 200.67 . It is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Analgesic and Sedative Agent
3-(Pyrrolidin-3-yloxy)pyridine: derivatives have been studied for their potential use as analgesic and sedative agents. These compounds interact with various biological targets that modulate pain and sedation pathways, offering a promising avenue for the development of new painkillers and sedatives .
Antidiabetic Activity
Research has indicated that certain pyrrolopyridine derivatives exhibit antidiabetic properties. This suggests that 3-(Pyrrolidin-3-yloxy)pyridine could be a key scaffold in the design of new antidiabetic medications, potentially aiding in the treatment of diabetes through novel mechanisms .
Antimycobacterial Properties
The antimycobacterial activity of pyrrolopyridine derivatives has been explored, with findings suggesting that these compounds could be effective against mycobacterial infections. This opens up possibilities for 3-(Pyrrolidin-3-yloxy)pyridine to be used in the treatment of diseases like tuberculosis .
Antiviral Applications
3-(Pyrrolidin-3-yloxy)pyridine: derivatives have shown moderate activity in inhibiting HIV-1 replication. This points to their potential role in antiviral therapy, particularly in the development of treatments for HIV/AIDS .
Antitumor and Anticancer Potential
The structure of 3-(Pyrrolidin-3-yloxy)pyridine has been linked to anticancer activity. Its derivatives could be utilized in cancer treatment, either as standalone therapeutic agents or as part of combination therapies to enhance the efficacy of existing cancer drugs .
Neurological and Immune System Diseases
Studies suggest that pyrrolopyridine derivatives can be used to treat diseases of the nervous and immune systems. This includes potential treatments for neurodegenerative disorders and autoimmune diseases, where 3-(Pyrrolidin-3-yloxy)pyridine could play a significant role .
COX-2 Inhibition
Derivatives of pyrrolidine, which is a component of 3-(Pyrrolidin-3-yloxy)pyridine , have been found to inhibit COX-2, an enzyme involved in inflammation and pain. This indicates its utility in developing anti-inflammatory drugs .
Safety and Hazards
The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Therefore, it is recommended to handle 3-(Pyrrolidin-3-yloxy)pyridine with appropriate safety measures.
Future Directions
properties
IUPAC Name |
3-pyrrolidin-3-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWKRPJLVIHGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436225 | |
| Record name | 3-(pyrrolidin-3-yloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224818-27-3 | |
| Record name | 3-(pyrrolidin-3-yloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

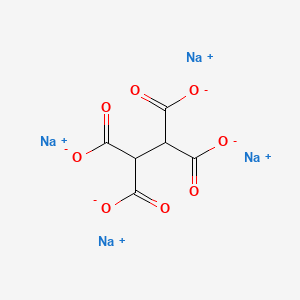
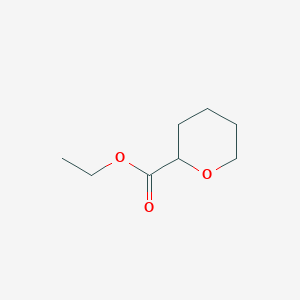
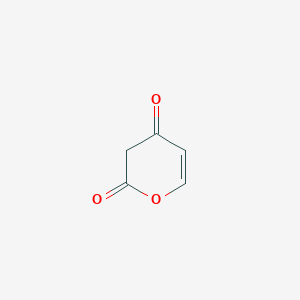
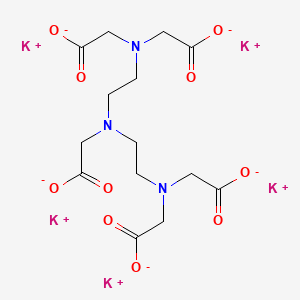

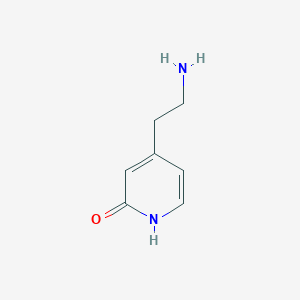

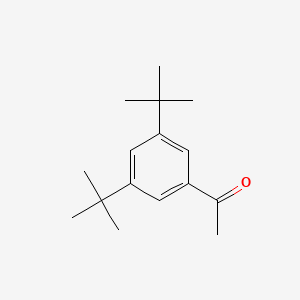
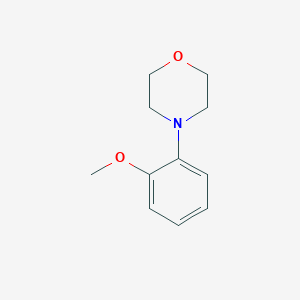
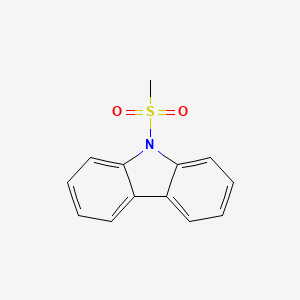


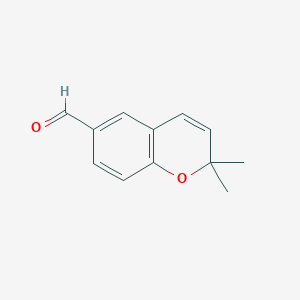
![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)